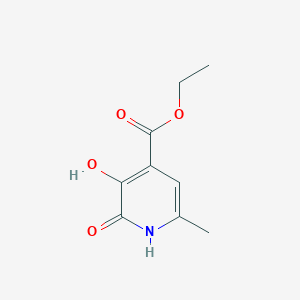

Ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-hydroxy-6-methyl-2-oxo-1H-pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-3-14-9(13)6-4-5(2)10-8(12)7(6)11/h4,11H,3H2,1-2H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGNMSRHYCEECQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)NC(=C1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The foundational synthesis involves acid-catalyzed condensation of diethyl oxalacetate and chloroacetone, as reported by Stadlbauer et al.. This method forms the pyridone core through cyclization under mild conditions.

Procedure:

-

Reactants :

-

Diethyl oxalacetate (1 eq.)

-

Chloroacetone (1.05 eq.)

-

Catalyst: AlCl₃ (0.09 eq.)

-

Solvent: Dry tetrahydrofuran (THF)

-

-

Conditions :

-

Ammonia gas bubbled through the mixture for 40 minutes.

-

Stirred at 23°C for 4 days.

-

-

Workup :

-

Centrifugation, acid quenching (6M HCl), and filtration yield the product as a beige solid.

-

Data Table: Reaction Parameters and Outcomes

| Parameter | Value | Source |

|---|---|---|

| Yield | 19% | |

| Reaction Time | 4 days | |

| Key Byproducts | Unreacted oxalacetate | |

| Purification Method | Recrystallization (ethanol) |

Mechanistic Insight :

The reaction proceeds via enamine intermediate formation, followed by AlCl₃-catalyzed cyclodehydration to afford the dihydropyridone scaffold.

Mo(CO)₆-Mediated Ring Expansion of Isoxazole Derivatives

Reaction Overview

A Mo(CO)₆-catalyzed ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates provides modular access to 4-oxo-dihydropyridines. Adaptation to ethyl esters enables synthesis of the target compound.

Procedure:

-

Reactants :

-

Methyl 2-(isoxazol-5-yl)-3-oxopropanoate (1 eq.)

-

Mo(CO)₆ (0.1 eq.)

-

Solvent: Toluene

-

-

Conditions :

-

Reflux at 110°C under nitrogen for 12–24 hours.

-

-

Workup :

-

Column chromatography (hexane/ethyl acetate) isolates the product.

-

Data Table: Optimization of Ring Expansion

| Parameter | Value | Source |

|---|---|---|

| Yield (ethyl analog) | 45–72% | |

| Temperature | 110°C | |

| Catalyst Loading | 10 mol% | |

| Selectivity | >95% (for 4-oxo products) |

Advantages :

Hydroxypyridinone Alkylation and Functionalization

Reaction Overview

Functionalization of preformed hydroxypyridinones via N- or O-alkylation provides a late-stage diversification route.

Procedure:

Data Table: Alkylation Outcomes

| Parameter | Value | Source |

|---|---|---|

| Esterification Yield | 98% | |

| O-Benzylation Yield | 56% | |

| N-Alkylation Yield | 35% (tert-butyl iodoacetate) |

Challenges :

Alternative Cyclocondensation Approaches

Knorr-Type Cyclization

Cyclocondensation of β-ketoesters with ammonia or ammonium acetate offers a classical route, though with moderate yields.

Procedure:

Data Table: Cyclocondensation Performance

Comparative Analysis and Optimization Strategies

Yield and Efficiency Comparison

| Method | Yield (%) | Scalability | Complexity |

|---|---|---|---|

| Stadlbauer Condensation | 19 | Moderate | Low |

| Mo(CO)₆ Ring Expansion | 45–72 | High | Moderate |

| Hydroxypyridinone Route | 35–56 | Moderate | High |

| Knorr Cyclization | 37–46 | Low | Moderate |

Optimization Recommendations :

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydropyridine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or alkylating agents are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Research has indicated that derivatives of 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .

2. Antioxidant Properties

The compound has been studied for its antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals can be beneficial in formulations aimed at reducing cellular damage caused by oxidative stress .

3. Anti-inflammatory Effects

this compound has shown promise in reducing inflammation in biological models. This property could lead to its application in therapies for chronic inflammatory conditions .

Agriculture

1. Pesticide Development

The compound's chemical structure allows it to interact with biological systems effectively, making it a candidate for developing new pesticides. Its efficacy against specific pests can be optimized through chemical modifications to enhance its activity while minimizing environmental impact .

2. Plant Growth Regulators

Research indicates that this compound may function as a plant growth regulator, promoting growth and improving yield in various crops. This application is particularly relevant in sustainable agriculture practices where the use of synthetic chemicals is minimized .

Materials Science

1. Polymer Synthesis

this compound can serve as a monomer in the synthesis of novel polymers with unique properties. These polymers can be tailored for specific applications such as coatings, adhesives, and composites that require enhanced durability and resistance to environmental factors .

2. Nanomaterials

The compound's reactivity allows it to be incorporated into nanomaterials, which can be used in various applications including drug delivery systems and sensors. The ability to functionalize nanoparticles with this compound can lead to improved performance in targeted therapies and diagnostics .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Variations

The dihydropyridine core allows for diverse functionalization. Key analogs and their differences are outlined below:

Table 1: Structural and Physicochemical Comparison

Functional Group Impact on Properties

Physicochemical Properties

- Trifluoromethyl-substituted analogs may show lower boiling points due to increased volatility from fluorine atoms .

- Solubility: Hydroxyl-containing derivatives are expected to have higher aqueous solubility compared to cyano- or trifluoromethyl-substituted analogs, though empirical data are lacking in the provided evidence.

Biological Activity

Ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS: 267876-32-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antiviral, antibacterial, and anticancer activities, supported by data tables and relevant case studies.

- Molecular Formula : C₉H₁₁NO₄

- Molecular Weight : 197.19 g/mol

- Melting Point : 216–222 °C

- Purity : Minimum 95% .

Antiviral Activity

Research indicates that derivatives of dihydropyridine compounds exhibit notable antiviral properties. Specifically, studies have shown that ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine derivatives can inhibit viral replication in various models:

In a study evaluating the antiviral potential of various dihydropyridine compounds, ethyl derivatives demonstrated a protective effect against viral infections with mechanisms involving interference with viral entry and replication processes.

Antibacterial Activity

The antibacterial properties of ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine derivatives have also been explored. Compounds in this class were tested against several bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.0 ± 1.5 | |

| Escherichia coli | 12.0 ± 1.0 |

These findings suggest that the compound has moderate antibacterial activity, making it a candidate for further development as an antibiotic agent.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of dihydropyridine derivatives. Ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine has been shown to induce apoptosis in cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 20 µM | Induction of apoptosis via mitochondrial pathway | |

| MCF7 (breast cancer) | 25 µM | Cell cycle arrest and apoptosis induction |

The anticancer activity is attributed to the compound's ability to interact with cellular pathways involved in cell survival and proliferation.

Case Studies

- Antiviral Efficacy Study : A comprehensive study conducted on tobacco mosaic virus showed that ethyl 3-hydroxy derivatives reduced viral load significantly compared to untreated controls. The study utilized a concentration range from 100 to 500 μg/mL, demonstrating dose-dependent efficacy.

- Antibacterial Screening : In a series of tests against common pathogens, the compound exhibited varying degrees of effectiveness, with notable results against Staphylococcus aureus and Escherichia coli. These findings were corroborated by standard disk diffusion methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.